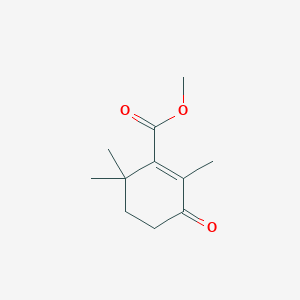
1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-3-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that plays a significant role in various chemical processes. It is a key intermediate in the synthesis of strigol, a potent seed germination stimulant for parasitic plants like witchweed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate can be synthesized through multiple steps starting from citral or α-ionone. One improved method involves the following steps :
Oxidation: Citral is oxidized with potassium permanganate to form an intermediate.
Epoxidation: The intermediate is then epoxidized using m-chloroperoxybenzoic acid (MCPBA).
Esterification: The resulting epoxide is esterified with trimethyl orthoformate.
Epoxide Opening: Sodium methoxide in methanol is used to open the epoxide to form an allylic alcohol.
Oxidation: The allylic alcohol is oxidized with oxygen catalyzed by TEMPO and CuCl to yield the desired enone.
This method is operationally simple and suitable for large-scale production, offering a 48% overall yield .
Analyse Des Réactions Chimiques
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate.
Epoxidation: With m-chloroperoxybenzoic acid.
Esterification: With trimethyl orthoformate.
Epoxide Opening: Using sodium methoxide in methanol.
Oxidation: Catalyzed by TEMPO and CuCl.
These reactions lead to the formation of intermediates and the final enone product .
Applications De Recherche Scientifique
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is primarily used as an intermediate in the synthesis of strigol, which is a highly potent seed germination stimulant for parasitic plants. This compound has applications in:
Agriculture: As a stimulant for seed germination.
Chemical Research: As an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate involves its role as an intermediate in the synthesis of strigol. Strigol interacts with specific molecular targets in parasitic plants, stimulating seed germination through a series of biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:
Methyl 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylate: A compound with a similar structure and properties.
α-Ionone: Another precursor used in the synthesis of related compounds.
The uniqueness of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate lies in its specific role as an intermediate in the synthesis of strigol, making it valuable for agricultural applications .
Propriétés
Numéro CAS |
28120-76-5 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
methyl 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-8(12)5-6-11(2,3)9(7)10(13)14-4/h5-6H2,1-4H3 |
Clé InChI |
IUXFEUOSSQVIFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


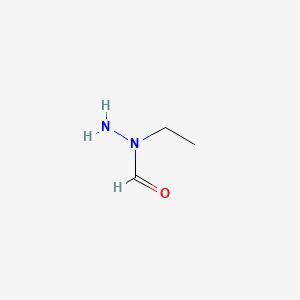




![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

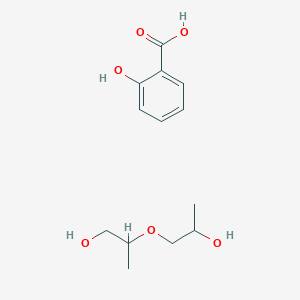
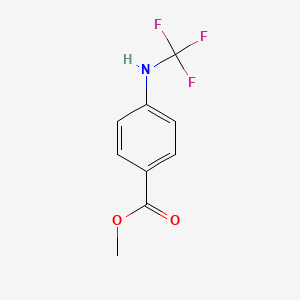
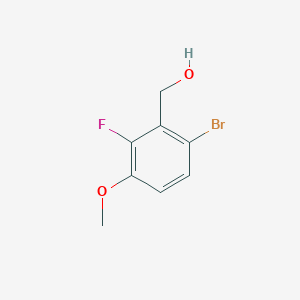
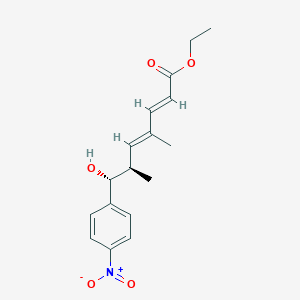
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)

